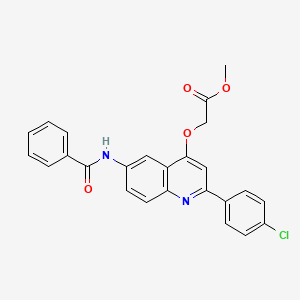
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate” consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The specific structure analysis of this compound is not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis of quinoline derivatives, showing their potential in various chemical reactions and as intermediates in the production of more complex molecules. For example, studies have described the synthesis of 1,3,4-oxa/thiadiazol-2-amines and 2H-1,2,4-triazole-3(4H)-thiones from methyl 2-(quinolin-8-yloxy) acetate, demonstrating the versatility of quinoline compounds in organic synthesis (Saeed et al., 2014).
Antimicrobial Activities
Quinoline derivatives have shown promise in antimicrobial applications. Various studies have synthesized quinoline-based compounds and tested their antimicrobial efficacy against different bacterial and fungal strains, indicating the potential of these compounds in developing new antibacterial and antifungal agents. For instance, a study on the synthesis of pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, as well as mosquito larvicidal activity (Rajanarendar et al., 2010).
Catalysis and Inhibition
Quinoline derivatives have also been studied for their catalytic activities and inhibition efficiencies in various chemical processes. For example, research on quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrated the relationship between molecular structure and inhibition efficiency, highlighting the potential of quinoline derivatives in corrosion protection (Zarrouk et al., 2014).
Propriétés
IUPAC Name |
methyl 2-[6-benzamido-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-24(29)15-32-23-14-22(16-7-9-18(26)10-8-16)28-21-12-11-19(13-20(21)23)27-25(30)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZWPJLRXDSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
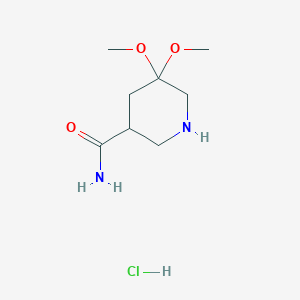
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)
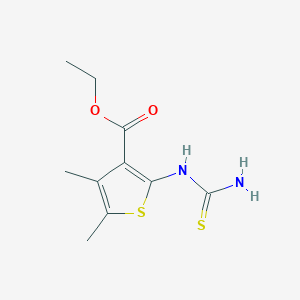


![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)
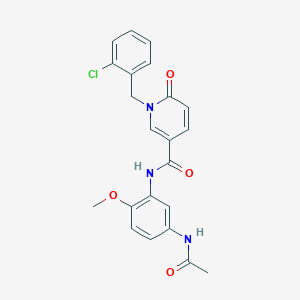
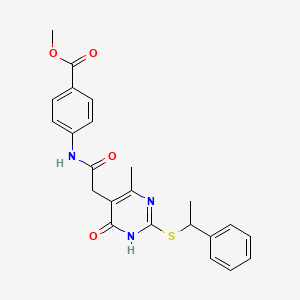
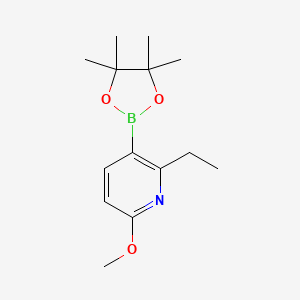
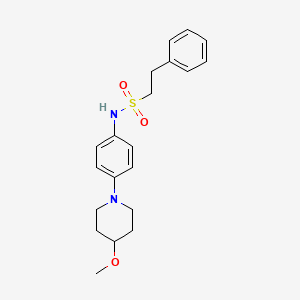

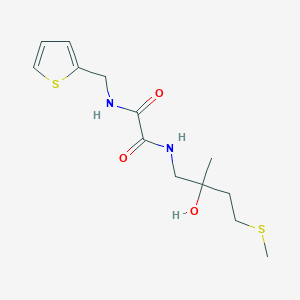
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)